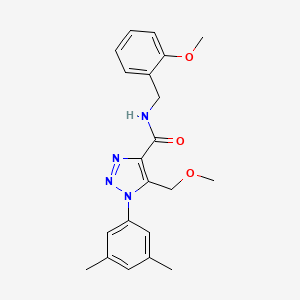

1-(3,5-dimethylphenyl)-N-(2-methoxybenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-(3,5-dimethylphenyl)-N-(2-methoxybenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide features a triazole core substituted with a 3,5-dimethylphenyl group at position 1, a methoxymethyl group at position 5, and a 2-methoxybenzyl carboxamide at position 4. Triazole derivatives are widely studied for their structural versatility, hydrogen-bonding capabilities, and applications in medicinal chemistry.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-5-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-14-9-15(2)11-17(10-14)25-18(13-27-3)20(23-24-25)21(26)22-12-16-7-5-6-8-19(16)28-4/h5-11H,12-13H2,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCMRPZWDPSHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)COC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,5-dimethylphenyl)-N-(2-methoxybenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl and methoxybenzyl derivatives with azides through click chemistry, which is a highly efficient method for constructing 1,2,3-triazoles. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent activity against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values around 1.1 μM

- HCT-116 (colon cancer) : IC50 values around 2.6 μM

- HepG2 (liver cancer) : IC50 values around 1.4 μM

These compounds are believed to exert their effects through the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that it can inhibit the growth of:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentrations (MIC) for these bacteria were found to be significantly lower than those of traditional antibiotics, indicating a potential for use in treating infections caused by resistant strains .

Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of triazole derivatives, researchers synthesized several compounds and tested their efficacy against different cancer cell lines. The compound was among those that exhibited superior antiproliferative activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | MCF-7 | 1.1 |

| 2 | HCT-116 | 2.6 |

| 3 | HepG2 | 1.4 |

Study 2: Antimicrobial Assessment

Another study evaluated the antimicrobial properties of various triazole derivatives. The compound demonstrated effective bactericidal activity against S. aureus and E. coli with MIC values indicating strong potential as a new antimicrobial agent .

| Bacteria | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.8 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Thymidylate Synthase Inhibition : As mentioned earlier, the inhibition of thymidylate synthase leads to disrupted DNA synthesis in cancer cells.

- Membrane Disruption : In the case of antimicrobial activity, triazoles may disrupt bacterial cell membranes or interfere with metabolic processes crucial for bacterial survival.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Core Heterocyclic Framework

The triazole ring in the target compound is shared with N-[4-(Diethylamino)phenyl]-1-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide (47k) and 5-methyl-1-(p-nitrophenyl)-N'-[(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone (4a) . In contrast, 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide contains a benzimidazole core, which offers distinct π-stacking and electronic properties compared to triazoles.

Substituent Profiles and Electronic Effects

- Compound 47k : Features a 2-methoxyethyl group (electron-donating) and a diethylaminophenyl carboxamide, which may improve solubility via amine protonation.

- Compound 4a : The p-nitrophenyl and nitrofuran substituents are strongly electron-withdrawing, likely reducing metabolic stability compared to methoxy/methyl groups.

- Benzimidazole Derivative : Multiple methoxy groups increase polarity but may also confer susceptibility to oxidative metabolism.

Data Tables

Research Implications and Limitations

- Activity Prediction : The target compound’s methoxy and methyl substituents may improve metabolic stability compared to nitro-containing analogs , while the benzimidazole derivative highlights the trade-off between polarity and metabolic susceptibility.

- Synthetic Scalability : HBTU-mediated coupling (used in 47k ) is reliable for carboxamide formation but may require optimization for sterically hindered substrates.

- Limitations : Direct biological data for the target compound are absent; inferences are based on structural analogs.

Q & A

Q. Q. What in silico tools prioritize derivatives for SAR studies?

- ADMET Prediction : Use SwissADME to filter compounds with favorable pharmacokinetics (e.g., LogP < 3) .

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (triazole N2/N3) and hydrophobic regions (benzyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.